molecular formula C13H12N2O2 B4720777 3-ethyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione

3-ethyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione

Cat. No. B4720777
M. Wt: 228.25 g/mol
InChI Key: LLTJJSFGQNUXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PQ1 and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of PQ1 involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. This inhibition leads to a decrease in the production of DNA and RNA, which ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PQ1 has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, PQ1 has been found to have anti-inflammatory and neuroprotective effects. PQ1 has also been found to have anti-fungal and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

One of the advantages of PQ1 for lab experiments is its specificity for DHODH, which makes it a useful tool for studying the de novo synthesis of pyrimidines. PQ1 has also been found to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of PQ1 is its poor solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on PQ1. One area of research is the development of PQ1 analogs that have improved solubility and potency. Another area of research is the development of PQ1-based therapies for cancer and other diseases. Finally, there is a need for further research on the mechanism of action of PQ1 and its effects on normal cells.

Scientific Research Applications

PQ1 has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. PQ1 has also been found to have anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

3-ethyl-1-prop-2-ynylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-3-9-15-11-8-6-5-7-10(11)12(16)14(4-2)13(15)17/h1,5-8H,4,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTJJSFGQNUXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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